molecular formula C8H11BrN2O B1484588 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one CAS No. 2092788-71-9

2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one

Cat. No.: B1484588
CAS No.: 2092788-71-9
M. Wt: 231.09 g/mol
InChI Key: OGYSHLSERXWESS-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

One potential application of this compound is in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. For example, similar compounds have been used to obtain derivatives of imidazo[1,2-a]pyridines, oxazolo[3,4-a]pyridines, and hydroxyoxazolidin-2-ones through reactions with various amines and nucleophiles (Bogolyubov, Chernysheva, & Semenov, 2004). These heterocyclic compounds have diverse pharmacological activities and are used in the development of new therapeutic agents.

Nucleophilic Substitution Reactions

The bromoethyl group in this compound makes it a candidate for nucleophilic substitution reactions, which can lead to the formation of new carbon-nitrogen bonds, thereby introducing various functional groups or chains into the molecule. Such reactions are fundamental in organic synthesis and can be used to modify the compound's pharmacokinetic properties or to attach it to polymers or other materials for advanced applications.

Cyclization Reactions

Cyclization reactions are another avenue where 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one could be useful. The formation of new rings can be achieved through intramolecular attacks, leading to compounds with complex architectures. These reactions are crucial in the synthesis of natural products and drug molecules with specific biological activities.

Material Science Applications

In material science, the structural features of this compound might be exploited to synthesize novel organic semiconductors, dyes, or fluorescence markers. For instance, compounds with similar structures have been used to create fluorescent dyes with strong intramolecular charge-transfer properties, which are significant in the development of electroluminescent devices and bioimaging tools (Jaung, Matsuoka, & Fukunishi, 1997).

Properties

IUPAC Name

2-(2-bromoethyl)-5,6-dimethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYSHLSERXWESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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